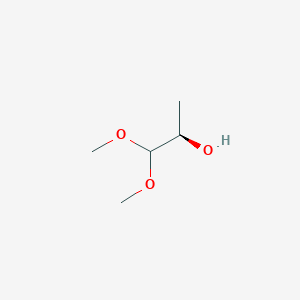

(2R)-1,1-dimethoxypropan-2-ol

Description

BenchChem offers high-quality (2R)-1,1-dimethoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1,1-dimethoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

96503-30-9 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2R)-1,1-dimethoxypropan-2-ol |

InChI |

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1 |

InChI Key |

PRAYXKGWSGUXQK-SCSAIBSYSA-N |

SMILES |

CC(C(OC)OC)O |

Isomeric SMILES |

C[C@H](C(OC)OC)O |

Canonical SMILES |

CC(C(OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-1,1-dimethoxypropan-2-ol: A Chiral Building Block for Drug Discovery and Development

(2R)-1,1-dimethoxypropan-2-ol , with the CAS number 96503-30-9, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, properties, and key applications for researchers, scientists, and drug development professionals.

Introduction

(2R)-1,1-dimethoxypropan-2-ol, also known as (R)-lactaldehyde dimethyl acetal, is a chiral organic compound featuring a hydroxyl group and a protected aldehyde in the form of a dimethyl acetal.[1][2] Its stereochemistry at the C2 position makes it a crucial precursor for the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereoisomer.[1] The primary utility of this compound lies in its role as a stable, protected form of D-lactaldehyde, a key C3 chiral synthon.[1][2]

Physicochemical and Spectroscopic Properties

(2R)-1,1-dimethoxypropan-2-ol is a flammable liquid at room temperature.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 96503-30-9 | [1][2] |

| Molecular Formula | C₅H₁₂O₃ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | Liquid | [] |

| Boiling Point | 304.414 °C at 760 mmHg | [] |

| Density | 1.063 g/cm³ | [] |

| Flash Point | 50.7 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of (2R)-1,1-dimethoxypropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. The spectrum of 2-methoxypropane, a structurally related compound, shows three distinct signals, indicating three different carbon environments.[5] For (2R)-1,1-dimethoxypropan-2-ol, one would expect five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the acetal (C1) would appear downfield, followed by the carbon bearing the hydroxyl group (C2), the two methoxy carbons, and the methyl carbon (C3).

Infrared (IR) Spectroscopy:

The IR spectrum of an alcohol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.[6] The spectrum of (2R)-1,1-dimethoxypropan-2-ol would also exhibit C-H stretching vibrations from the alkyl and methoxy groups typically in the 2800-3000 cm⁻¹ region, and C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization mass spectrometry of related compounds like 1-(2-methoxy-1-methylethoxy)-2-propanol shows fragmentation patterns that can be used for structural elucidation.[7] For (2R)-1,1-dimethoxypropan-2-ol, the molecular ion peak (M+) at m/z 120 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or other small neutral molecules.

Synthesis of (2R)-1,1-dimethoxypropan-2-ol

The enantioselective synthesis of (2R)-1,1-dimethoxypropan-2-ol is crucial to its application as a chiral building block. A common and efficient strategy involves starting from readily available chiral precursors.

Synthesis from (R)-Propylene Oxide

A plausible and industrially relevant method for the synthesis of the related 1-methoxy-2-propanol involves the ring-opening of propylene oxide with methanol.[1][8] To achieve the desired (2R) stereochemistry of the final product, one would start with enantiomerically pure (R)-propylene oxide. The reaction is typically base-catalyzed, proceeding via an SN2 mechanism where the methoxide attacks the less sterically hindered carbon of the epoxide.[1]

Figure 1: Synthesis of (R)-1-Methoxy-2-propanol.

While this scheme illustrates the synthesis of a closely related precursor, the direct synthesis of (2R)-1,1-dimethoxypropan-2-ol would require further steps to introduce the second methoxy group. A more direct approach would be the acetalization of a protected form of (R)-lactaldehyde.

A general procedure for the preparation of 2,2-dimethoxypropane involves the reaction of propylene glycol with acetone to form a cyclic intermediate, which is then reacted with methanol.[9] A similar strategy could be adapted for the chiral synthesis of the target molecule.

Applications in Drug Development

The primary application of (2R)-1,1-dimethoxypropan-2-ol in drug development stems from its role as a precursor to D-lactaldehyde. Chiral aldehydes are versatile intermediates in the synthesis of complex molecules with defined stereochemistry.

Synthesis of Antiviral Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral drugs.[10] The synthesis of these compounds often requires chiral building blocks to construct the acyclic side chain that mimics the sugar moiety of natural nucleosides. Dihydroxyacetone phosphate (DHAP)-dependent aldolases can catalyze the aldol addition of DHAP to various aldehydes, including aldehyde derivatives of nucleobases, to generate new acyclic nucleoside analogues with two new stereocenters.[9] D-lactaldehyde, derived from (2R)-1,1-dimethoxypropan-2-ol, can serve as a key starting material for the synthesis of these chiral aldehyde precursors.

Figure 2: Pathway to Chiral Acyclic Nucleoside Analogues.

Precursor for the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[11] The synthesis of Linezolid and its analogues often involves the use of chiral C3 building blocks.[12][13][14] While various synthetic routes exist, some rely on chiral epoxides or protected glyceraldehydes. The (S)-enantiomer of 3-chloro-1,2-propanediol is a common precursor. D-lactaldehyde, and by extension (2R)-1,1-dimethoxypropan-2-ol, can be envisioned as a starting material for the synthesis of such chiral C3 fragments, which are then incorporated into the oxazolidinone ring system.

Figure 3: Conceptual Synthesis of Linezolid.

Safety and Handling

(2R)-1,1-dimethoxypropan-2-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(2R)-1,1-dimethoxypropan-2-ol is a valuable and versatile chiral building block in modern organic synthesis. Its utility as a protected form of D-lactaldehyde provides access to a range of enantiomerically pure intermediates crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry. The development of efficient and stereoselective synthetic routes to this compound is key to unlocking its full potential in the discovery and development of new therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 2-Propanol, 1-(2-methoxy-1-methylethoxy)- [webbook.nist.gov]

- 8. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents [patents.google.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

(R)-Lactaldehyde Dimethyl Acetal: A Strategic C3 Chiron for Asymmetric Synthesis

This guide serves as an advanced technical reference for (R)-lactaldehyde dimethyl acetal (also known as (2R)-1,1-dimethoxy-2-propanol), a critical C3 chiral building block in modern organic synthesis.

Executive Summary

(R)-Lactaldehyde dimethyl acetal represents a "privileged" chiral pool building block (chiron) derived from ethyl (R)-lactate. Its utility lies in its dual functionality: a masked aldehyde (acetal) resistant to basic/nucleophilic conditions, and a free secondary hydroxyl group available for stereocontrolled extension. It is extensively employed in the total synthesis of polypropionate natural products (e.g., macrolides, polyethers) and the manufacturing of statin intermediates, serving as a robust alternative to the Roche ester.

Molecular Identity & Physiochemical Profile

This compound is a colorless liquid characterized by a specific optical rotation that correlates with high enantiomeric excess (>99% ee), essential for GMP-grade pharmaceutical intermediates.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |

| Common Name | (R)-Lactaldehyde dimethyl acetal |

| CAS Number | 96503-30-9 (Specific (R)-isomer) |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | ~150–155 °C (at 760 mmHg) |

| Density | 1.063 g/cm³ (at 20 °C) |

| Chirality | (R)-Configuration (derived from D-Lactate) |

| Solubility | Miscible with MeOH, EtOH, CH₂Cl₂, THF; Soluble in water |

Note on Stereochemistry: The (R)-enantiomer is chemically correlated to Ethyl (R)-(+)-lactate . Researchers must verify the specific rotation sign in the Certificate of Analysis (CoA) as solvent effects (neat vs. CHCl₃) can invert the observed sign, though the absolute configuration remains (R).

Synthetic Routes & Manufacturing

The industrial preparation of (R)-lactaldehyde dimethyl acetal prioritizes the retention of optical purity. The most robust pathway utilizes the "Chiral Pool" approach starting from renewable ethyl lactate.

Primary Synthetic Workflow

-

Starting Material: Ethyl (R)-lactate (low cost, high ee).

-

Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H (Diisobutylaluminum hydride) at cryogenic temperatures (-78 °C) to prevent over-reduction to the diol.

-

Acetalization: In-situ trapping of the labile lactaldehyde with methanol and an acid catalyst (e.g., p-TsOH or camphorsulfonic acid) to form the dimethyl acetal.

Alternative: Some protocols involve the reduction of the amide (Weinreb amide) to ensure stopping at the aldehyde stage before acetalization.

Reactivity & Functionalization Strategies

The molecule's value stems from its orthogonal reactivity. The acetal protects the aldehyde during base-mediated transformations of the hydroxyl group, while the hydroxyl group directs stereoselectivity.

Core Reactivity Logic

-

Hydroxyl Group (C2): Acts as a nucleophile or electrophile (after activation). It directs the stereochemistry of incoming reagents (e.g., Cram-chelation control).

-

Acetal Group (C1): Stable to bases, nucleophiles (Grignard, organolithiums), and reducing agents (LiAlH₄). Labile to aqueous acid, regenerating the reactive aldehyde.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from (R)-lactaldehyde dimethyl acetal.

Caption: Divergent synthesis pathways. Blue: Starting Material. Red: Reactive Intermediate. Green: High-Value Targets. Grey: Stable Intermediates.

Key Transformations

-

C2-Inversion (Mitsunobu/Substitution): The (R)-hydroxyl can be converted to a leaving group (Tosylate) and displaced by nucleophiles (e.g., azides, cyanide) with inversion of configuration , granting access to (S)-isomers or amino-derivatives.

-

Oxidation: Swern or Dess-Martin periodinane oxidation yields pyruvaldehyde dimethyl acetal , a precursor for heterocyclic synthesis (e.g., imidazoles).

-

Acetal Hydrolysis: Treatment with dilute HCl or Amberlyst-15 in wet acetone releases the aldehyde. Critical Precaution: The free aldehyde is prone to dimerization and polymerization; it should be generated in situ or used immediately.

Applications in Drug Discovery & Total Synthesis

(R)-Lactaldehyde dimethyl acetal is a cornerstone in the synthesis of "Polypropionate" antibiotics and anticancer agents.

Case Study: Synthesis of Epothilones and Discodermolide

In the total synthesis of microtubule-stabilizing agents like Epothilone B and (+)-Discodermolide , this building block provides the essential C2–C3 stereocenters.

-

Mechanism: The free hydroxyl group directs the addition of allyl-metals (e.g., Brown allylation or Roush crotylation) to the aldehyde (post-deprotection), establishing continuous stereochemical arrays (e.g., anti-aldol motifs) found in the polyketide backbone.

-

Advantage: Unlike the Roche ester, the acetal functionality allows for immediate Grignard additions without redox adjustment of an ester group.

Table 2: Comparative Utility

| Feature | (R)-Lactaldehyde Acetal | Ethyl (R)-Lactate | Roche Ester |

| Oxidation State | Aldehyde (Masked) | Ester | Ester |

| Nucleophile Stability | High (Compatible with R-Li/R-MgX) | Low (Reacts with Nucleophiles) | Low |

| Primary Use | C-C Bond Formation (Grignard/Wittig) | Chiral Pool Starter | Methylation/Aldol |

Handling, Stability & Safety

Stability Protocol

-

Acid Sensitivity: The acetal linkage is extremely sensitive to moisture and acid. Spontaneous hydrolysis can occur if stored in acidic glass or humid environments, releasing methanol and the unstable aldehyde.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Add a trace of base (e.g., K₂CO₃ or Triethylamine) to the storage vial to scavenge trace acids and prolong shelf life.

Safety Profile

-

Flammability: Flash point is expected to be <60 °C (Flammable Liquid).

-

Toxicity: Irritant to eyes and skin. Methanol is a byproduct of hydrolysis; handle in a fume hood.

References

-

Chemical Identity & CAS: PubChem.[1] (2R)-1,1-dimethoxypropan-2-ol (CAS 96503-30-9).[2][1][3] National Library of Medicine.[1] Link

-

Synthetic Application (Discodermolide): Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. Topics in Current Chemistry. Link

-

Epothilone Synthesis: Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition. Link

- General Acetal Properties: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection).

-

Chiral Pool Precursors: Ager, D. J., et al. (1998). Commercial, Synthetic Non-natural Amino Acids and Hydroxy Acids. Chemical Reviews. Link

Sources

Technical Guide: (2R)-2-Hydroxypropionaldehyde Dimethyl Acetal

[1]

Executive Summary & Chemical Identity

(2R)-2-hydroxypropionaldehyde dimethyl acetal (also known as (2R)-1,1-dimethoxypropan-2-ol ) is a versatile chiral building block used extensively in the asymmetric synthesis of polyketides, carbohydrates, and pharmaceutical intermediates.[1] Derived from the "chiral pool" (specifically D-lactic acid derivatives), it serves as a reliable source of a pre-installed stereocenter, allowing researchers to introduce chirality early in a synthetic sequence without the need for expensive asymmetric catalysis.

This guide details the structural characteristics, synthesis via reductive acetalization, and strategic applications of this compound in drug development.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |

| Common Names | (R)-Lactaldehyde dimethyl acetal; D-Lactaldehyde dimethyl acetal |

| CAS Number | 96503-30-9 (Specific to (2R)-isomer) |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| SMILES | CC(OC)OC |

| Chiral Precursor | Ethyl D-Lactate (Ethyl (R)-lactate) |

Structural Characterization & Physicochemical Profile[4]

Stereochemistry & Configuration

The (2R)-configuration of the hydroxyl group is the critical feature of this reagent. It is chemically correlated to D-lactic acid .[2]

-

Priority Assignment (Cahn-Ingold-Prelog):

-

Result: When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise path, confirming the (R) configuration.

Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.25 ppm (d, 1H, Acetal -CH -); Characteristic doublet due to coupling with the adjacent chiral proton.

-

δ ~3.80 ppm (m, 1H, Chiral -CH OH-).

-

δ ~3.40 ppm (s, 6H, -OCH ₃); Diastereotopic splitting may be observed due to the adjacent chiral center.

-

δ ~1.15 ppm (d, 3H, -CH ₃).

-

-

Physical State: Colorless to pale yellow liquid.[2]

-

Boiling Point: ~60–65 °C at 12 mmHg (estimated); ~150 °C at 760 mmHg.[2]

-

Optical Rotation: Dextrorotatory (+).[2] (Note: The (S)-enantiomer derived from L-lactate is levorotatory).

Synthesis: Reductive Acetalization Pathway

The most robust synthesis involves the partial reduction of Ethyl D-Lactate using Diisobutylaluminum hydride (DIBAL-H), followed by in situ trapping or subsequent acetalization. Direct isolation of the intermediate aldehyde (lactaldehyde) is discouraged due to its tendency to dimerize.[2]

Reaction Mechanism & Workflow

The synthesis relies on the controlled reduction of the ester to a tetrahedral aluminum intermediate, which is stable at low temperatures (-78 °C). Quenching with methanol and acid converts this intermediate directly into the dimethyl acetal, bypassing the unstable free aldehyde.[2]

Figure 1: Synthetic pathway from Ethyl D-Lactate to the target acetal via DIBAL-H reduction.

Detailed Experimental Protocol

Objective: Synthesis of (2R)-1,1-dimethoxypropan-2-ol from Ethyl D-lactate.

Reagents:

-

Ethyl D-lactate (1.0 equiv)

-

DIBAL-H (1.1 equiv, 1.0 M in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH, catalytic)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Ethyl D-lactate (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Reduction: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C to prevent over-reduction to the diol.[2] Stir at -78 °C for 2 hours.

-

Quench & Acetalization:

-

Method A (Direct): Add anhydrous Methanol (10 mL) slowly at -78 °C. Remove the cooling bath and allow to warm to 0 °C. Add p-TsOH (50 mg) and stir for 12 hours.

-

Method B (Rochelle's Salt): Quench with MeOH, then add saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the aluminum emulsion.[2] Extract the crude lactaldehyde (keep cold!) and immediately reflux in MeOH with p-TsOH.

-

-

Workup: Neutralize the acid with solid NaHCO₃ or Triethylamine.[2] Filter off solids and concentrate the filtrate under reduced pressure.[2]

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure acetal.

Applications in Drug Discovery

The (2R)-acetal moiety serves as a "masked" aldehyde that allows for orthogonal reactivity.[2] The acetal is stable to basic and nucleophilic conditions (e.g., Grignard reagents, hydrides) but can be unmasked to the aldehyde with mild acid.

Strategic Utility

| Application Domain | Role of (2R)-Acetal |

| Macrolide Synthesis | Provides the C-O stereocenter for the polypropionate backbone found in antibiotics like Erythromycin. |

| Deoxy Sugar Synthesis | Acts as a precursor for 2,6-dideoxy sugars; the acetal becomes the anomeric center or C1 aldehyde. |

| Pheromone Synthesis | Used to construct chiral aliphatic chains where absolute stereochemistry determines biological activity.[2] |

| Statin Side Chains | The (R)-hydroxyl group matches the stereochemistry required for the pharmacophore of HMG-CoA reductase inhibitors. |

Reactivity Flowchart

The compound's utility lies in its ability to undergo diverse transformations while preserving the chiral center.[2]

Figure 2: Divergent synthetic applications. The acetal protects the aldehyde while the alcohol is modified, or the alcohol is protected to allow aldehyde chemistry.

Safety & Handling (MSDS Highlights)

-

Flammability: Highly flammable liquid (Flash point < 23 °C).[2] Store under inert gas (Argon/Nitrogen).

-

Storage: Hygroscopic. Store in a cool, dry place (2-8 °C recommended). Moisture will slowly hydrolyze the acetal to the aldehyde.[2]

-

Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).[2]

References

Chiral C3 Synthons: The "Odd-Carbon" Architecture in Drug Discovery

The following technical guide is structured to provide actionable, high-level intelligence on Chiral C3 Synthons. It prioritizes mechanistic understanding and industrial applicability over generic textbook definitions.

Technical Monograph | Version 2.0

Executive Summary

In the retrosynthetic analysis of complex Active Pharmaceutical Ingredients (APIs), C3 synthons (three-carbon chiral building blocks) represent a critical topological node. Unlike even-carbon chains derived easily from acetate pathways, chiral C3 units—specifically Epichlorohydrin , Glycidol , and Glyceraldehyde —serve as the primary "hinge" molecules for introducing chirality into acyclic chains and heterocyclic scaffolds (e.g., oxazolidinones, pyrrolidines).

This guide delineates the selection, synthesis, and application of these synthons, focusing on the transition from academic methodology to scalable industrial protocols.

Part 1: The Strategic Toolkit

The "Big Three" C3 synthons are defined by their oxidation state and reactive handles. Selecting the correct starting material is a function of the target's required oxidation level and nucleophilic susceptibility.

Epichlorohydrin (EPH)[1]

-

Role: The electrophilic workhorse.

-

Key Feature: Bifunctional electrophile (epoxide + alkyl chloride).

-

Chirality Source: Hydrolytic Kinetic Resolution (HKR) or biological resolution.

-

Primary Application: Beta-blockers, Oxazolidinone antibiotics (Linezolid).

Glycidol (2,3-Epoxy-1-propanol)

-

Role: The latent triol.

-

Key Feature: Contains a primary alcohol (nucleophile) and an epoxide (electrophile).

-

Primary Application: C3-symmetric ligands, glycerol derivatives, viral protease inhibitors.

Glyceraldehyde Acetonide (Solketal Derivative)

-

Role: The chiral pool aldehyde.

-

Key Feature: Masked 1,2-diol with a reactive aldehyde.

-

Instability Warning: Monomeric glyceraldehyde acetonide is prone to polymerization; it is often generated in situ or used as the stable alcohol or ester precursor.

Part 2: Decision Framework for Synthon Selection

The following logic gate assists in selecting the optimal C3 synthon based on the target pharmacophore.

Figure 1: Retrosynthetic decision tree for selecting the appropriate C3 chiral building block based on the desired final structural motif.

Part 3: Deep Dive Protocol – Jacobsen Hydrolytic Kinetic Resolution (HKR)

The industrial standard for accessing enantiopure epichlorohydrin and glycidol is the Jacobsen HKR .[1] This process uses a chiral Co(salen) complex to selectively hydrate one enantiomer of a racemic epoxide, leaving the other enantiomer intact with high enantiomeric excess (ee).

Mechanism of Action: Cooperative Catalysis

The reaction follows a second-order dependence on the catalyst concentration, implying a bimetallic mechanism where one metal center activates the electrophile (epoxide) and the other activates the nucleophile (water).

Figure 2: The cooperative bimetallic mechanism of the Jacobsen HKR reaction, enabling the separation of racemic epoxides into enantiopure building blocks.

Experimental Protocol: HKR of Epichlorohydrin

Objective: Resolution of (±)-epichlorohydrin to yield (S)-epichlorohydrin (>99% ee).

Reagents:

-

(±)-Epichlorohydrin (1.0 equiv)

-

(R,R)-Co(salen) catalyst (0.5 mol%)

-

Acetic acid (cocatalyst activator)

-

Water (0.55 equiv)

Step-by-Step Methodology:

-

Catalyst Activation:

-

Dissolve the (R,R)-Co(salen) precursor in CH₂Cl₂.

-

Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 minutes to generate the active Co(III)-OAc species.

-

Remove solvent in vacuo to obtain the brown solid catalyst.

-

-

Reaction Setup (Solvent-Free):

-

Charge the reaction vessel with the activated catalyst (0.5 mol%) and (±)-epichlorohydrin.

-

Cool the mixture to 0°C. The reaction is exothermic; thermal control is critical to prevent "runaway" hydrolysis which degrades ee.

-

Slowly add water (0.55 equiv) over 1 hour.

-

-

Resolution:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 12–18 hours.

-

Monitoring: Monitor consumption of the (R)-enantiomer via Chiral GC (e.g., Cyclodex-B column).

-

-

Workup & Purification:

-

Distillation: The product ((S)-epichlorohydrin) is volatile. Perform fractional distillation directly from the reaction mixture under reduced pressure (approx. 40 mmHg).

-

The residue contains the catalyst and the (R)-diol (3-chloro-1,2-propanediol).

-

Yield: Typically 40–45% (theoretical max is 50%).

-

Purity: >99% ee.

-

Validation Check:

-

If ee is <98%, the reaction temperature was likely too high, or water addition was too fast.

-

Self-Validating Step: The boiling point difference between the epoxide (116°C atm) and the diol (213°C atm) ensures clean physical separation.

Part 4: Case Study – Linezolid (Zyvox)

Drug Class: Oxazolidinone Antibiotic.[2] Chiral Requirement: (S)-configuration at the C5 position.

The synthesis of Linezolid illustrates the power of C3 synthons. While early routes used (R)-glycidyl butyrate, modern industrial routes often utilize (S)-epichlorohydrin due to cost efficiency and atom economy.

Synthesis Pathway

The core transformation involves the regioselective opening of the epoxide by an aniline nucleophile, followed by ring closure.

Figure 3: Convergent synthesis of the Linezolid core using (S)-epichlorohydrin. The chirality of the C3 synthon dictates the stereochemistry of the final antibiotic.

Data Summary: Route Comparison

| Parameter | Route A: (R)-Glycidyl Butyrate | Route B: (S)-Epichlorohydrin |

| Atom Economy | Lower (Butyrate waste) | High (Chloride leaving group) |

| Reagent Cost | High | Low (Commodity chemical) |

| Step Count | 3-4 Steps | 2-3 Steps |

| Chiral Purity | Dependent on pool source | >99% ee (via HKR) |

References

-

Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society.[3][4][5] Link

-

Pfizer Inc. (1996). Synthesis of Linezolid. U.S. Patent 5,688,792. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science. Link

-

Kumar, P., et al. (2005). Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides: A Powerful Tool for the Synthesis of Bioactive Molecules. Synlett. Link

-

Sigma-Aldrich. (2024). Technical Bulletin: Jacobsen Ligands and Catalysts. Link

Sources

(R)-1,1-dimethoxy-2-propanol safety data sheet (SDS)

This technical guide provides a comprehensive analysis of (R)-1,1-dimethoxy-2-propanol , a critical chiral building block in asymmetric synthesis.[1] Unlike standard Safety Data Sheets (SDS), this document integrates safety parameters with practical handling protocols and synthesis logic, tailored for research and drug development applications.[1]

Safety, Synthesis, and Handling for Advanced Research[1]

Chemical Identity & Structural Characterization

(R)-1,1-dimethoxy-2-propanol is the enantiopure acetal form of lactaldehyde.[1] It serves as a masked aldehyde equivalent, offering a stable precursor for D-lactaldehyde in the synthesis of complex pharmaceutical intermediates.[1]

| Parameter | Technical Specification |

| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |

| CAS Number | 96503-30-9 (Specific to (R)-isomer) |

| Racemate CAS | 4747-61-9 (1,1-dimethoxy-2-propanol) |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| SMILES | CC(OC)OC |

| Structure | A chiral secondary alcohol adjacent to a dimethyl acetal group.[1][2] |

Hazard Identification & Safety Analysis (GHS)

Core Hazards

While often handled in small quantities in research, this compound presents specific risks due to its volatility and flammability.[1]

-

Flammable Liquid (Category 3): Flash point is approximately 50.7°C (123.3°F) .[1] Vapor/air mixtures are explosive above this temperature.[1]

-

Eye/Skin Irritation (Category 2): Direct contact causes irritation due to the defatting action of the ether/alcohol functionalities.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Narcotic effects), typical of low molecular weight glycol ether derivatives.[1]

Critical Safety Decision Tree

The following logic flow dictates the handling requirements based on experimental scale and conditions.

Physical & Chemical Properties

Quantitative data is essential for process design.[1] Note that while enantiomers share scalar physical properties (BP, Density), their interaction with polarized light and chiral environments differs.[1][3]

| Property | Value | Causality/Note |

| Physical State | Colorless Liquid | Low molecular weight organic oxygenate.[1] |

| Boiling Point | ~145–150°C (est.) | Higher than ether analog due to H-bonding of -OH.[1] |

| Flash Point | 50.7°C (Closed Cup) | CRITICAL: Requires spark-proof tools.[1] |

| Density | 0.98–1.02 g/mL | Denser than pure ethers due to acetal oxygen content.[1] |

| Solubility | Miscible in H₂O, EtOH, DCM | Amphiphilic nature allows versatility in biphasic reactions. |

| Optical Rotation | Refer to CoA | Typically measured as |

| Storage | 2–8°C | Prevents acetal hydrolysis and peroxide accumulation.[1] |

Synthesis & Quality Control

Synthesis Logic: Asymmetric Reduction

The production of (R)-1,1-dimethoxy-2-propanol typically involves the asymmetric reduction of pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone).[1] This transformation establishes the stereocenter at C2.[1]

Methodology:

-

Catalyst: Ruthenium-Noyori complex (Transfer Hydrogenation) or Alcohol Dehydrogenase (Biocatalysis).[1]

-

Reductant: Formic acid/Triethylamine (Chemical) or NADH (Enzymatic).[1]

Quality Control: Enantiomeric Excess (ee) Determination

To validate the "R" configuration, Chiral Gas Chromatography (GC) is the gold standard.[1]

-

Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX).[1]

-

Conditions: Isothermal elution (approx. 80°C) to maximize separation factors (

). -

Acceptance Criteria: Enantiomeric ratio (er) ≥ 99.5:0.5.

Handling & Storage Protocols

Peroxide Management

As an ether derivative (acetal), this compound has a latent potential to form explosive peroxides upon prolonged exposure to air.[1]

-

Protocol: Test for peroxides using KI starch strips before distillation or evaporation.

-

Inhibition: Commercial samples may contain BHT (butylated hydroxytoluene) as a stabilizer.[1]

Hydrolytic Stability

Acetals are acid-labile.[1]

-

Avoid: Strong acids (HCl, H₂SO₄) unless deprotection to the aldehyde is the intended step.[1]

-

Buffer: Maintain neutral or slightly basic pH during aqueous workups to prevent racemization or degradation.[1]

Emergency Response

-

Fire: Use alcohol-resistant foam or dry chemical.[1] Do not use a direct water jet , which may spread the flammable liquid.[1]

-

Skin Contact: Wash immediately with soap and water.[1] The lipophilic nature allows rapid dermal absorption; monitor for systemic dizziness.[1]

References

-

Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification & Safety Data. Retrieved from .[1]

-

PubChem. Compound Summary: (2R)-1,1-dimethoxypropan-2-ol (CID 11040685).[1][5] National Library of Medicine.[1] Retrieved from .[1]

-

Noyori, R., et al. (1995).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational reference for the synthesis methodology described).

-

European Chemicals Agency (ECHA). C&L Inventory: 1,1-dimethoxypropan-2-ol.[1][5] Retrieved from .[1]

Sources

- 1. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1-methoxy- (CAS 107-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal - Google Patents [patents.google.com]

- 5. 1,1-Dimethoxypropan-2-ol | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of Acetal Reagents in Organic Synthesis

This guide provides an in-depth technical analysis comparing 2,2-dimethoxypropane (DMP) and 1,1-dimethoxypropan-2-ol . While their names suggest structural similarity, they serve fundamentally different roles in organic synthesis: one as a sacrificial reagent, the other as a chiral building block.

Executive Summary

In drug development and organic synthesis, the distinction between 2,2-dimethoxypropane (DMP) and 1,1-dimethoxypropan-2-ol is critical. DMP (Acetone Dimethyl Acetal) is a ubiquitous dehydrating agent and protecting group reagent used to scavenge water or install isopropylidene acetals. In contrast, 1,1-dimethoxypropan-2-ol (Lactaldehyde Dimethyl Acetal) is a functionalized synthon —a masked form of lactaldehyde used primarily as a chiral building block. Confusing these two can lead to failed protections or inadvertent introduction of reactive aldehyde impurities.

Structural & Physicochemical Characterization

The primary difference lies in the position of the oxygenation and the oxidation state of the carbon backbone.

| Feature | 2,2-Dimethoxypropane (DMP) | 1,1-Dimethoxypropan-2-ol |

| Common Name | Acetone Dimethyl Acetal | Lactaldehyde Dimethyl Acetal |

| CAS Number | 77-76-9 | 42919-42-6 (racemic) / 96503-30-9 (R) |

| Structure | Ketal of Acetone | Acetal of Lactaldehyde |

| Formula | ||

| Chirality | Achiral (Symmetrical) | Chiral center at C2 |

| Primary Role | Reagent (Water Scavenger) | Substrate (Chiral Pool) |

| Hydrolysis Product | Acetone + Methanol | Lactaldehyde + Methanol |

Structural Visualization

The following diagram illustrates the structural divergence and the resulting reactive pathways.

Figure 1: Functional divergence.[1] DMP consumes water to release volatile acetone. 1,1-dimethoxypropan-2-ol liberates a reactive

2,2-Dimethoxypropane (DMP): The Dehydration Workhorse

Mechanism of Action

DMP acts as a chemical sponge for water. In the presence of an acid catalyst, it undergoes hydrolysis.[1] The reaction is driven to completion by the volatility of the byproducts (acetone and methanol) or by the thermodynamic stability of the resulting product (e.g., a cyclic acetonide).

[2]Protocol: High-Efficiency Acetonide Protection

This protocol describes the protection of a 1,2-diol (e.g., a sugar or nucleoside) using DMP. This method is superior to using acetone alone because the formation of methanol drives the equilibrium.

Reagents:

-

Substrate (1,2-diol)

-

2,2-Dimethoxypropane (DMP) (Reagent grade, >98%)

-

p-Toluenesulfonic acid (pTsOH) (Catalytic, anhydrous)

-

Solvent: Dry Acetone or DMF (if substrate solubility is poor)

Step-by-Step Workflow:

-

Preparation: Dissolve the diol (1.0 equiv) in dry acetone (0.1 M concentration).

-

Scavenging: Add DMP (2.0 – 5.0 equiv). Note: Excess DMP ensures any adventitious water is scavenged first.

-

Catalysis: Add pTsOH (0.05 equiv).

-

Monitoring: Stir at room temperature. The reaction is usually rapid (30 min – 2 hrs).

-

Self-Validating Check: If the reaction stalls, add 4Å molecular sieves to sequester the produced methanol, shifting equilibrium further right.

-

-

Quenching: Neutralize with Triethylamine (

) before concentration. Critical: Acidic concentration can hydrolyze the kinetic acetonide product.

1,1-Dimethoxypropan-2-ol: The Masked Synthon[3]

Utility in Drug Development

Unlike DMP, this molecule is a chiral building block . It is the dimethyl acetal of lactaldehyde.[3] It is frequently used in the synthesis of complex polyketides or amino acids where the aldehyde functionality needs to be masked while transformations occur at the secondary alcohol or adjacent carbons.

-

Synthesis Origin: Typically derived from the reduction of pyruvaldehyde dimethyl acetal or oxidative degradation of rhamnose.

-

Chiral Pool: Available as (R) or (S) enantiomers, allowing for the introduction of stereocenters without asymmetric catalysis.

Critical Impurity Profile

Researchers must be aware that Lactaldehyde (the hydrolysis product) is highly reactive. Unlike acetone (from DMP), lactaldehyde can polymerize or undergo aldol reactions. If 1,1-dimethoxypropan-2-ol is present as an impurity in a DMP reagent bottle, it can lead to the formation of unexpected mixed acetals on your substrate.

Analytical Discrimination (Self-Validating Systems)

The most reliable way to distinguish these compounds—and to validate the purity of your reagents—is

Comparative NMR Table ( , 400 MHz)

| Proton Environment | 2,2-Dimethoxypropane (DMP) | 1,1-Dimethoxypropan-2-ol |

| Symmetry | ||

| Acetal Methoxys ( | Singlet (~3.2 ppm). Both groups are equivalent.[4][5] | Two Singlets (~3.35, 3.40 ppm). Diastereotopic due to C2 chiral center. |

| Backbone Methyl ( | Singlet (~1.3 ppm). Gem-dimethyls are equivalent. | Doublet (~1.1 ppm). Coupled to C2-H ( |

| Methine/Acetal H | None (Quaternary Carbon). | Doublet (C1-H, ~4.2 ppm) and Multiplet (C2-H, ~3.8 ppm). |

Diagnostic Rule: If you see a doublet at ~4.2 ppm or split methoxy signals in your "DMP" stock, your reagent is mislabeled or contaminated with an aldehyde acetal.

References

-

DMP Mechanism & Application: Lorette, N. B., & Howard, W. L. (1960). Preparation of Ketals from 2,2-Dimethoxypropane. The Journal of Organic Chemistry, 25(4), 521–525.

- Acetonide Protection Protocols: Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Georg Thieme Verlag. (Standard reference for acetal protection mechanisms).

-

1,1-Dimethoxypropan-2-ol Characterization: PubChem Compound Summary for CID 554378, 1,1-Dimethoxypropan-2-ol. [3]

- Lactaldehyde Acetal Synthesis: Wohl, A. (1898). Schäffer, A. Über den Abbau des Traubenzuckers. Berichte der deutschen chemischen Gesellschaft.

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2,2-Dimethoxypropane.

Sources

Technical Guide: (R)-Lactaldehyde – Precursor Management & Generation

Version: 1.0 | Classification: Organic Synthesis / Chiral Building Blocks

Executive Summary

(R)-Lactaldehyde (2-hydroxypropanal) is a pivotal chiral synthon (

Consequently, (R)-Lactaldehyde Diethyl Acetal serves as the industry-standard "masked" precursor. This guide details the technical protocols for the stable storage of the acetal, the controlled in situ generation of the active aldehyde monomer, and the mechanistic principles governing its reactivity.

Part 1: The Stability Paradox & Mechanistic Basis

The handling of (R)-lactaldehyde is a race against thermodynamic equilibrium. Unlike simple aldehydes,

The Equilibrium Matrix

Upon generation, the monomeric aldehyde equilibrates with its hydrate (in aqueous media) and its cyclic dimer. The dimer is the thermodynamically preferred species in concentrated solutions or solid state, while the hydrate dominates in aqueous acidic conditions.

Critical Risk: Racemization occurs via the enol form, catalyzed by both acid and base. The

Figure 1: The dynamic equilibrium of (R)-lactaldehyde. The acetal (blue) is the only shelf-stable form. The red path indicates the racemization risk.

Part 2: Synthesis Strategy (Make vs. Buy)

While commercial sources of (R)-lactaldehyde diethyl acetal exist, high-purity applications often require de novo synthesis to ensure optical integrity (

Route A: Oxidative Cleavage (Chemical)

The most robust route utilizes (R)-1,2-propanediol . Direct oxidation to the aldehyde is difficult to stop without over-oxidation to lactate. Therefore, a "Protect-Oxidize-Deprotect" strategy is not used; instead, we use selective catalytic oxidation.

Preferred Method: TEMPO-catalyzed oxidation.

-

Substrate: (R)-1,2-Propanediol.

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / NaOCl (Bleach).

-

Mechanism: TEMPO oxidizes the primary alcohol selectively over the secondary alcohol due to steric hindrance.

Route B: Biocatalytic Access

For scale-up where optical purity is paramount, enzymatic resolution or synthesis is superior.

-

Enzyme: Alcohol Dehydrogenase (ADH).[1]

-

Substrate: (R)-1,2-Propanediol.

-

Cofactor:

regeneration system.

Part 3: Experimental Protocols

The following protocols are designed for self-validation. Always perform a blank control.

Protocol 3.1: Hydrolysis of (R)-Lactaldehyde Diethyl Acetal

This is the standard procedure to release the active aldehyde for immediate use.

Reagents:

-

(R)-Lactaldehyde Diethyl Acetal (CAS: 51108-94-0)

-

0.5 M Hydrochloric Acid (HCl) or Amberlyst-15 resin

-

Tetrahydrofuran (THF) or Water (depending on downstream solubility)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of the acetal in 20 mL of THF/Water (1:1 v/v).

-

Why: THF ensures solubility of the organic acetal while water is the reagent for hydrolysis.

-

-

Acidification: Add 1.0 mL of 0.5 M HCl dropwise at

.-

Control: Do not exceed

concentration. Stronger acid accelerates racemization.

-

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours.

-

Validation point: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The acetal (

) should disappear; the aldehyde (

-

-

Neutralization: CRITICAL STEP. Neutralize with saturated

to pH 6–7 immediately upon completion. -

Usage: Use the solution immediately in the subsequent aldol or Grignard reaction. Do not isolate the monomer.

Protocol 3.2: Quality Control (Optical Purity)

Before using the precursor, verify the optical rotation of the acetal.

| Parameter | Specification | Notes |

| Appearance | Colorless liquid | Yellowing indicates oxidation/polymerization. |

| Boiling Point | At 760 mmHg. | |

| Optical Rotation | Neat (c=1). Lower values indicate racemization. | |

| Density | At |

Part 4: Applications in Asymmetric Synthesis

(R)-Lactaldehyde is primarily used as an electrophile in diastereoselective additions.

Chelation-Controlled Addition (Cram-Chelate Model)

When reacting with nucleophiles (e.g., Grignard reagents, enolates), the

-

Scenario: If the hydroxyl is protected as a benzyl ether (Bn), it can form a 5-membered chelate with metals like

or -

Outcome: The nucleophile attacks from the less hindered face, typically yielding the syn-diastereomer (anti-Cram product).

Figure 2: Chelation-controlled addition pathway. The metal center locks the conformation, directing the nucleophilic attack.

Case Study: Synthesis of Deoxy Sugars

(R)-Lactaldehyde serves as the

-

Generation: Hydrolysis of diethyl acetal.

-

Aldol Reaction: Reaction with Lithium Enolate of ketone.

-

Result: Formation of the

stereocenter with

References

-

Preparation and Stability

- Title: "Synthesis and polymeriz

- Source:Journal of the American Chemical Society.

- Context: Defines the dimerization kinetics and stability profiles of hydroxy aldehydes.

-

(Verified Journal Landing Page)

-

Stereoselective Applications

- Title: "Chelation-Controlled Addition to -Chiral Aldehydes."

- Source:Chemical Reviews.

- Context: Authoritative review on using (R)

-

Commercial Specifications & Safety

- Title: "(R)

- Source:Sigma-Aldrich (Merck).

- Context: Baseline physical data (Boiling point, Optical Rot

-

Biocatalytic Routes

- Title: "Enzymatic synthesis of chiral building blocks

- Source:Biotechnology Advances.

- Context: Modern routes using alcohol dehydrogenases to access (R)-lactaldehyde.

Sources

- 1. Structural aspects of aldehyde dehydrogenase that influence dimer-tetramer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 4. Dominant dimer emission provides colour stability for red thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile & Solvent Selection for (2R)-1,1-Dimethoxypropan-2-ol

[1]

Executive Summary

Molecule: (2R)-1,1-Dimethoxypropan-2-ol

CAS: 96503-30-9 (R-isomer)

Class: Chiral

This guide provides a comprehensive technical analysis of the solubility characteristics of (2R)-1,1-dimethoxypropan-2-ol. As a critical chiral building block in the synthesis of complex pharmaceutical intermediates (e.g., D-lactaldehyde derivatives), understanding its solvation thermodynamics is essential for process optimization. This molecule exhibits an amphiphilic profile due to the coexistence of a polar hydroxyl group and a lipophilic acetal moiety.

Critical Operational Insight: While kinetically stable in neutral and basic media, this compound is thermodynamically unstable in acidic environments . Solvent selection must rigorously exclude acidic contaminants to prevent hydrolysis into (R)-lactaldehyde and methanol.

Part 1: Physicochemical Characterization[1]

To predict solubility behavior accurately, we must first define the solute's fundamental properties. The presence of the hydroxyl group (H-bond donor/acceptor) and the acetal functionality (H-bond acceptor) dictates its interaction with solvents.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Context |

| Molecular Formula | Low molecular weight facilitates high miscibility. | |

| Molecular Weight | 120.15 g/mol | -- |

| Physical State | Liquid | Colorless to pale yellow at RT. |

| Boiling Point | ~150–160 °C (Predicted) | High boiler; difficult to remove by simple evaporation. |

| Density | ~0.98 g/cm³ | Similar density to water; phase separation in extraction requires care. |

| LogP (Octanol/Water) | ~ -0.2 (Exp/Pred) | Hydrophilic. Prefers aqueous/polar phases over non-polar organic phases. |

| Chirality | (2R)-Enantiomer | Solubility in achiral solvents is identical to the racemate. |

Part 2: Solubility Landscape & Solvent Compatibility[1]

The solubility of (2R)-1,1-dimethoxypropan-2-ol is governed by "Like Dissolves Like" principles, refined by Hansen Solubility Parameters (HSP). The molecule is highly soluble in polar organic solvents but shows limited solubility in aliphatic hydrocarbons.

Solubility Matrix

Data summarized from structural analysis and homologous series extrapolation.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol, IPA | Miscible | Strong H-bonding interactions. The solute's -OH group acts as both donor and acceptor. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the polar acetal functionality. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the methoxy groups; standard solvent for extraction. |

| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Good compatibility; ether oxygens in solvent interact with solute hydroxyl. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Useful for extraction, though partition into water may be significant due to low LogP. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | Polarity mismatch. The solute is too polar to dissolve significantly in non-polar alkanes. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate |

Thermodynamic Insight: Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we evaluate the three HSP components: Dispersion (

-

Estimated HSP for (2R)-1,1-dimethoxypropan-2-ol:

- (Dispersion forces from carbon backbone)

- (Polarity from ether/alcohol oxygens)

- (H-bonding from secondary hydroxyl)

Solvent Selection Rule: Solvents with an interaction radius (

-

Good Match: Methanol (

high), DCM ( -

Poor Match: Hexane (

).

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Standard)

For determining exact solubility limits in specific solvents.

Prerequisites:

-

Analysis Method: GC-FID (preferred) or HPLC-RI (Refractive Index). Note: UV detection is unreliable due to lack of a strong chromophore.

-

Temperature Control: 25.0 °C ± 0.1 °C.

Workflow:

-

Preparation: Add excess (2R)-1,1-dimethoxypropan-2-ol (liquid) to 2.0 mL of the target solvent in a crimp-seal vial.

-

Visual Check: Ensure two phases are visible (solute droplets or saturation).

-

-

Equilibration: Agitate at 25 °C for 24 hours (orbital shaker at 200 rpm).

-

Settling: Allow to stand for 4 hours to ensure phase separation.

-

Sampling: Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE).

-

Caution: Do not filter if the solute is viscous; centrifugation is preferred.

-

-

Quantification: Dilute the supernatant 1:10 or 1:100 with an internal standard solution (e.g., Dodecane in MeOH) and inject into GC-FID.

Protocol B: Stability-Indicating Dissolution

Critical for process safety.

Warning: Acetals hydrolyze in acid.

-

Prepare solvent with 0.1% Trifluoroacetic acid (TFA).

-

Dissolve solute.

-

Monitor by GC/HPLC at T=0, 1h, 4h.

-

Result: Appearance of (R)-lactaldehyde peak indicates solvent incompatibility.

Part 4: Visualization & Decision Logic

Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent for (2R)-1,1-dimethoxypropan-2-ol, prioritizing chemical stability and solubility parameter alignment.

Figure 1: Decision matrix for solvent selection. Red pathways indicate chemical instability risks.

Solubility Determination Workflow

A standardized workflow to ensure data integrity when testing solubility limits.

Figure 2: Experimental workflow for saturation solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11040685, (2R)-1,1-Dimethoxy-2-propanol. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for HSP theory and group contribution methods).

-

European Chemicals Agency (ECHA). Registration Dossier: 1-methoxy-2-propanol (Related glycol ether solubility data). Retrieved from [Link][1]

-

Byun, H. S., & He, Y. (2009). Solubility of gases in 1,1-dimethoxy-2-propanol. Journal of Chemical & Engineering Data. (Provides context on the solvent properties of the racemate).

Methodological & Application

Application Note: High-Fidelity Synthesis of (R)-Lactaldehyde via Acid-Mediated Hydrolysis

Executive Summary

(R)-Lactaldehyde [(2R)-2-hydroxypropanal] is a critical chiral pool building block in the synthesis of complex polyketides, amino sugars, and antifungals. However, its isolation is complicated by its high volatility and propensity to dimerize or polymerize. This Application Note details a robust, scalable protocol for generating (R)-lactaldehyde from its stable precursor, (2R)-1,1-dimethoxypropan-2-ol. The method utilizes a controlled acid-catalyzed hydrolysis designed to minimize racemization and suppress polymerization, yielding a product suitable for immediate downstream coupling reactions (e.g., Wittig olefination, aldol addition).

Introduction & Strategic Rationale

The Stability Challenge

Unlike its oxidized counterpart (lactic acid), (R)-lactaldehyde is kinetically unstable in its monomeric form. Upon isolation, it rapidly establishes an equilibrium with its cyclic hemiacetal dimer (2,5-dihydroxy-3,6-dimethyl-1,4-dioxane). Furthermore, the

The Acetal Strategy

To circumvent these issues, the aldehyde is stored as the dimethyl acetal: (2R)-1,1-dimethoxypropan-2-ol . This precursor is chemically stable and resistant to oxidation. The protocol below describes the "just-in-time" deprotection of this acetal, ensuring the active monomer is generated immediately prior to use.

Scientific Principles

Reaction Mechanism

The transformation is a specific acid-catalyzed hydrolysis. The mechanism involves the protonation of an alkoxy oxygen, expulsion of methanol to form an oxocarbenium ion, and subsequent nucleophilic attack by water. This process repeats to release the free aldehyde.

Racemization Control

The critical quality attribute (CQA) of this synthesis is the Enantiomeric Excess (ee). Racemization occurs via keto-enol tautomerism. The rate of enolization is accelerated by:

-

High pH: Base catalyzes proton abstraction.

-

High Temperature: Increases the kinetic energy for the proton transfer.

-

Lewis Acids: Can stabilize the enol form.

Control Strategy: This protocol uses a mild mineral acid (1N HCl) at ambient temperature and strictly limits the reaction time. Neutralization is performed carefully to avoid "overshooting" into the basic regime.

Visualizing the Pathway

The following diagram illustrates the hydrolysis workflow and the competing racemization pathway that must be avoided.

Figure 1: Reaction pathway showing the hydrolysis mechanism (Blue) and the risk of racemization (Red).

Materials and Equipment

| Component | Specification | Role |

| Precursor | (2R)-1,1-dimethoxypropan-2-ol (>98% ee) | Starting Material |

| Acid Catalyst | 1.0 N Hydrochloric Acid (HCl) | Hydrolysis Initiator |

| Solvent | Tetrahydrofuran (THF), HPLC Grade | Co-solvent for solubility |

| Quench Base | Sodium Bicarbonate (NaHCO₃), Solid | Neutralization |

| Drying Agent | Magnesium Sulfate (MgSO₄), Anhydrous | Water removal |

Equipment:

-

Round-bottom flask (single neck).

-

Magnetic stir plate with Teflon-coated stir bar.

-

Rotary Evaporator with bath set to < 35°C.

-

pH strips (Range 0-14) or calibrated pH meter.

Detailed Experimental Protocol

Step 1: Solubilization

-

In a suitably sized round-bottom flask, dissolve 10.0 mmol of (2R)-1,1-dimethoxypropan-2-ol in 10 mL of THF .

-

Add 10 mL of distilled water .

-

Note: A 1:1 THF/Water mixture ensures the acetal remains in solution while providing ample water for hydrolysis.

-

Step 2: Acid Hydrolysis

-

Add 1.0 mL of 1N HCl to the stirring solution.

-

Stir the mixture at Room Temperature (20–25°C) .

-

Monitor: Seal the flask to prevent evaporation of the volatile aldehyde.

-

Reaction Time: Typically 2–4 hours.

-

Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The acetal spot (

) should disappear, and a new streak/spot for the aldehyde/dimer (

-

Step 3: Neutralization (Critical Control Point)

-

Once conversion is complete, cool the flask to 0°C (ice bath).

-

Slowly add solid NaHCO₃ in small portions while stirring.

-

Test pH continuously. Stop adding base when the pH reaches 6.0–7.0 .

-

Warning: Do NOT exceed pH 7.5. Basic conditions will instantly trigger racemization and aldol polymerization.

-

Step 4: Workup and Isolation

-

Saturate the aqueous phase with NaCl (brine) to improve extraction efficiency.

-

Extract the mixture with Dichloromethane (DCM) (

mL) or Diethyl Ether .-

Note: DCM is preferred for extraction efficiency, but Ether is better if the product must be very dry.

-

-

Combine organic layers and dry over anhydrous MgSO₄ for 10 minutes.

-

Filter off the solids.

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

Parameter: Bath temperature < 30°C . Pressure > 100 mbar initially.

-

Caution: (R)-Lactaldehyde is volatile. Do not pump down to high vacuum for extended periods.

-

Characterization & Quality Control

The isolated product will exist as an equilibrium mixture of the monomeric aldehyde and the cyclic dimer.

| Technique | Expected Observation |

| Physical State | Colorless, viscous oil (often hygroscopic). |

| ¹H NMR (CDCl₃) | Monomer: |

| Optical Rotation |

Chiral Purity Verification (Protocol)

To strictly determine enantiomeric excess (ee) without interference from the dimer:

-

Derivatize a small aliquot with (R)-Mosher's acid chloride .

-

Analyze via ¹H NMR or Chiral HPLC.

-

Compare methyl doublet shifts against a racemic standard.

Handling and Storage

-

Immediate Use: The aldehyde should ideally be used within 4 hours of preparation.

-

Storage: If storage is necessary, keep at -20°C under Argon.

-

Polymerization: If the oil becomes a white solid, it has polymerized. Gentle heating (40°C) under vacuum can sometimes depolymerize it, but purity often suffers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost during evaporation. | Use a weaker vacuum; do not heat bath >30°C. Use Diethyl Ether for extraction (lower BP). |

| Loss of Optical Activity | Racemization during workup. | Check pH during neutralization. Ensure temperature stayed < 25°C. |

| Incomplete Reaction | Insufficient acid or time. | Increase time to 6 hours. Do not increase acid concentration > 2N. |

| Product is Solid | Dimerization/Polymerization. | Dissolve in reaction solvent for next step immediately; the monomer will regenerate in solution. |

References

-

Chemical Stability: BenchChem. (R)-Lactaldehyde: High-Purity Chiral Building Block. Retrieved from

-

Enzymatic Relevance: Divne, C., et al. Structures of lactaldehyde reductase, FucO. Journal of Molecular Biology. Retrieved from

-

Acetal Hydrolysis Mechanism: Master Organic Chemistry. Acetal Hydrolysis Mechanism. Retrieved from

-

Racemization Risks: Faisal, M., et al. Racemization of lactic acid under hydrothermal conditions. ResearchGate.[1][2] Retrieved from

-

General Properties: Wikipedia. Lactaldehyde.[3][4][5][6] Retrieved from

Sources

Application Note: Asymmetric Synthesis Using (2R)-1,1-Dimethoxypropan-2-ol

[1]

Executive Summary

(2R)-1,1-dimethoxypropan-2-ol (CAS: 96503-30-9), also known as (R)-lactaldehyde dimethyl acetal , is a high-value chiral building block derived from the chiral pool (typically D-lactate).[1] It serves as a stable, oxidation-resistant equivalent of (R)-lactaldehyde.[1]

Its primary utility in asymmetric synthesis lies in its ability to transfer chirality from the C2 position to newly formed stereocenters via diastereoselective nucleophilic additions . By modulating the protecting group on the C2-hydroxyl and selecting appropriate Lewis acids, researchers can access either syn- or anti- 1,2-diol motifs with high stereocontrol.[1] This guide details the mechanistic principles, experimental protocols, and critical handling requirements for integrating this synthon into complex molecule synthesis.

Chemical Profile & Strategic Value[1][2]

| Property | Specification |

| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |

| Common Name | (R)-Lactaldehyde dimethyl acetal |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Chiral Source | Derived from Methyl D-Lactate |

| Key Functionality | Masked aldehyde (acetal) + Free secondary alcohol |

| Stability | Stable to basic/nucleophilic conditions; labile to aqueous acid |

Strategic Role in Synthesis

The molecule functions as a C3 chiral template . Unlike naked lactaldehyde, which is prone to polymerization and racemization, the dimethyl acetal is robust. It allows for:

-

Derivatization of the C2-OH: Installation of protecting groups (Bn, TBS, MOM) that define the steric and electronic environment for subsequent reactions.

-

Controlled Unmasking: Mild acidic hydrolysis releases the reactive aldehyde in situ or as an isolated intermediate.[1]

-

1,2-Asymmetric Induction: The existing C2 stereocenter directs the formation of the C3 stereocenter during nucleophilic attack (e.g., Grignard, aldol, or allylation reactions).

Mechanistic Insight: Chelation vs. Felkin-Anh Control[1]

The stereochemical outcome of additions to the aldehyde derived from (2R)-1,1-dimethoxypropan-2-ol is dictated by the protecting group (P) on the C2 oxygen and the metal cation (M) used.[1]

Pathway A: Chelation Control (Cram-Chelate Model)[1]

-

Conditions: P = H or coordinating group (e.g., Bn, MOM); M = Lewis acidic metal capable of bidentate coordination (Mg²⁺, Ti⁴⁺, Zn²⁺).

-

Mechanism: The metal coordinates simultaneously to the aldehyde oxygen and the C2-ether/alcohol oxygen, locking the conformation. The nucleophile attacks from the less hindered face.

-

Result: Predominantly syn diastereomer (relative to the C2 substituent).

Pathway B: Non-Chelation Control (Felkin-Anh Model)[1]

-

Conditions: P = Bulky, non-coordinating group (e.g., TBDMS, TIPS); M = Non-chelating metal (e.g., K⁺, Cs⁺) or reaction in highly coordinating solvent (THF/HMPA).

-

Mechanism: The C2-OP bond aligns perpendicular to the carbonyl to maximize electronic stabilization (hyperconjugation), and the nucleophile attacks anti to the largest group.

-

Result: Predominantly anti diastereomer.[1]

Figure 1: Divergent synthesis pathways for stereoselective bond formation using (2R)-1,1-dimethoxypropan-2-ol.

Detailed Experimental Protocols

Protocol A: Preparation of (2R)-2-(Benzylozy)propanal (Aldehyde Release)

This intermediate is unstable and typically prepared immediately before use.[1]

Reagents:

-

(2R)-1,1-dimethoxypropan-2-ol (1.0 equiv)[1]

-

Benzyl bromide (BnBr) (1.2 equiv)[1]

-

Sodium hydride (NaH) (1.5 equiv)[1]

-

Trifluoroacetic acid (TFA) / Water[1]

Workflow:

-

Protection:

-

Hydrolysis (Aldehyde Unmasking):

-

Dissolve the benzyl ether (10 mmol) in a mixture of TFA:H₂O (1:1, 10 mL) at 0°C.

-

Critical Step: Monitor by TLC.[1] Hydrolysis is usually complete in 30-60 mins.[1] Prolonged exposure causes racemization.[1]

-

Dilute with CH₂Cl₂, neutralize carefully with sat.[1] NaHCO₃ (keep T < 5°C).[1]

-

Dry organic layer (MgSO₄) and concentrate in vacuo without heating (>30°C).[1] Use immediately.

-

Protocol B: Chelation-Controlled Grignard Addition (Synthesis of syn-Diol)

Target: Synthesis of (2S,3R)-3-(benzyloxy)hex-5-en-2-ol via Allylation.[1]

Reagents:

-

Freshly prepared (2R)-2-(benzyloxy)propanal (from Protocol A)[1]

-

Allylmagnesium bromide (1.0 M in Et₂O)[1]

-

MgBr₂[1]·OEt₂ (Chelating additive, optional but recommended for high dr)

-

Solvent: Anhydrous CH₂Cl₂ (non-coordinating solvent enhances chelation)[1]

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under N₂ atmosphere.[1]

-

Chelation: Dissolve the aldehyde (1.0 equiv) in CH₂Cl₂. Add MgBr₂[1]·OEt₂ (1.1 equiv) and stir for 15 min at -78°C to form the pre-complex.

-

Addition: Add AllylMgBr (1.2 equiv) dropwise over 20 mins. The low temperature prevents non-chelated pathways.

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Pour the cold mixture into a vigorously stirring solution of sat. Rochelle’s salt (Sodium potassium tartrate) to break the Mg-emulsion.[1] Stir for 1 hour until layers clarify.

-

Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the syn-isomer (Cram chelate product).[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (dr) | Ineffective Chelation | Switch solvent to non-coordinating CH₂Cl₂ or Toluene.[1] Avoid THF during the addition step as it competes for metal coordination. |

| Racemization of Aldehyde | Over-exposure to acid | During hydrolysis, quench immediately upon consumption of acetal. Keep temperature < 5°C during neutralization. |

| Low Yield | Volatility of Aldehyde | (2R)-2-(benzyloxy)propanal is volatile.[1] Do not apply high vacuum for extended periods.[1] Use the crude aldehyde directly if possible.[1] |

| Acetal Won't Hydrolyze | Steric bulk of P.G. | If using bulky silyl groups, TFA/H₂O might be too mild.[1] Use catalytic HCl in Acetone/Water, but monitor closely for migration. |

Safety & Handling

-

Flammability: (2R)-1,1-dimethoxypropan-2-ol is a flammable liquid (Flash point ~35°C).[1] Ground all glassware.[1]

-

Peroxide Formation: As an ether/acetal derivative, it may form peroxides upon prolonged storage in air.[1] Test with starch-iodide paper before distillation.[1]

-

Acid Sensitivity: Traces of acid in storage containers will hydrolyze the acetal, releasing methanol and the aldehyde. Store over a few pellets of solid K₂CO₃ or molecular sieves to maintain neutrality.[1]

References

-

General Review of Chiral Pool Synthesis

-

Chelation Control Models

-

Specific Application (Linaloyl Oxide)

-

Preparation of Lactaldehyde Acetals

(Note: While specific CAS 96503-30-9 refers to the dimethyl acetal, the chemistry is homologous to the widely cited diethyl acetal or acetonide derivatives found in the references above.)

Technical Application Note: Precision Protection Strategies for (R)-Lactaldehyde Dimethyl Acetal

Strategic Overview

(R)-Lactaldehyde dimethyl acetal (also known as (R)-2-hydroxypropanal dimethyl acetal) is a high-value chiral pool synthon derived from ethyl lactate. It serves as a critical C3 building block in the synthesis of polyketides, pheromones, and complex pharmaceutical intermediates.

The structural duality of this molecule presents a specific chemoselectivity challenge:

-

Secondary Alcohol (C2): Nucleophilic, requires protection to prevent oxidation or side reactions (e.g., self-aldol).

-

Dimethyl Acetal (C1): Extremely acid-labile but base-stable.

The Core Directive: Any protection strategy employed must operate under neutral or basic conditions . Acid-catalyzed protection methods (e.g., DHP/TsOH for THP protection) are strictly contraindicated as they will hydrolyze the acetal to the aldehyde, leading to racemization and polymerization.

This guide details two industry-standard protocols:

-

Protocol A (Silylation): The kinetic, mild standard using TBDMSCl.

-

Protocol B (Benzylation): The thermodynamic, robust standard using BnBr.

Decision Logic & Mechanism

The following decision tree illustrates the mechanistic pathway and the critical avoidance of acid-catalyzed hydrolysis.

Figure 1: Mechanistic decision tree highlighting the critical necessity of avoiding acidic pathways to preserve the acetal functionality.

Protocol A: Silyl Protection (TBS)

The "Gold Standard" for Mildness and Ease of Removal

This protocol utilizes the Corey-Ventkateswarlu method (TBDMSCl/Imidazole). It is the preferred method for early-stage synthesis due to the mild conditions and the ease of selective deprotection later using TBAF or mild acid.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: (R)-Lactaldehyde dimethyl acetal (1.0 equiv)

-

Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[1]

-

Base/Catalyst: Imidazole (2.5 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Quench: Saturated NaHCO₃ (aq)

Step-by-Step Methodology

-

System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under N₂ flow.

-

Solvation: Charge the flask with Imidazole (2.5 equiv) and anhydrous DMF (concentration ~0.5 M relative to substrate). Stir until fully dissolved.

-

Substrate Addition: Add (R)-Lactaldehyde dimethyl acetal (1.0 equiv) via syringe.

-

Reagent Addition: Cool the solution to 0°C (ice bath). Add TBDMSCl (1.2 equiv) portion-wise or as a solution in DMF.

-

Note: TBDMSCl is hygroscopic. Weigh quickly to avoid hydrolysis to TBDMS-OH (silanol).

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 12–16 hours.

-

Monitoring: TLC (Hexane/EtOAc 9:1). Stain with Anisaldehyde (UV inactive). Look for the disappearance of the lower Rf alcohol spot.

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

-

Extract 3x with Et₂O or Hexane (Silyl ethers are very lipophilic).

-

Wash combined organics with water (to remove DMF) and brine.

-

Dry over MgSO₄, filter, and concentrate[2]

-

Critical QC: Do not use acidic drying agents or wash with HCl.

-

-

Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if silica is acidic) eluting with Hexane/EtOAc (95:5).

Expected Data

-

Yield: 90–95%

-

Appearance: Colorless oil.

-

¹H NMR (CDCl₃): δ 0.08 (s, 6H, SiMe₂), 0.90 (s, 9H, t-Bu), 1.12 (d, 3H, Me), 3.35 (s, 6H, OMe), 3.85 (m, 1H, CH-OSi), 4.15 (d, 1H, Acetal-H).

Protocol B: Benzyl Protection (Bn)

The "Robust" Standard for Harsh Downstream Chemistry

When the protected intermediate must survive strong bases (e.g., organolithiums) or fluoride sources later in the synthesis, a Benzyl ether is required. This uses a Williamson ether synthesis approach.[3]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: (R)-Lactaldehyde dimethyl acetal (1.0 equiv)

-

Reagent: Benzyl bromide (BnBr) (1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0°C to RT)

-

Additive: TBAI (tetrabutylammonium iodide) - catalytic (optional, accelerates reaction)

Step-by-Step Methodology

-

Base Prep: In a flame-dried flask under N₂, wash NaH (1.5 equiv) with dry hexane to remove mineral oil (optional, but cleaner). Suspend NaH in anhydrous THF (0°C).

-

Alkoxide Formation: Add (R)-Lactaldehyde dimethyl acetal (1.0 equiv) dropwise to the NaH suspension at 0°C.

-

Observation: Vigorous H₂ gas evolution. Vent via a needle. Stir for 30 min at 0°C to ensure complete deprotonation.

-

-

Alkylation: Add Benzyl bromide (1.2 equiv) dropwise. Add TBAI (0.05 equiv) if reaction is sluggish.

-

Reaction: Warm to RT and stir for 4–12 hours.

-

Quench (Critical):

-

Cool back to 0°C.

-

Slowly add MeOH or water dropwise to quench excess NaH. Caution: Exothermic.

-

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc).

Comparative Analysis & QC

The following table summarizes the operational differences between the two protocols to aid in selection.

| Feature | Protocol A: TBS Protection | Protocol B: Benzyl Protection |

| Mechanism | Nucleophilic Substitution (Sɴ2-like at Si) | Williamson Ether Synthesis (Sɴ2) |

| Conditions | Mild Base (Imidazole), RT | Strong Base (NaH), 0°C → RT |

| Acetal Stability | Excellent (Non-acidic) | Good (Must control quench pH) |

| Product Stability | Labile to Acid & Fluoride (TBAF) | Stable to Acid/Base/Fluoride |

| Removal | TBAF or AcOH/THF | Hydrogenolysis (H₂/Pd-C) |

| Risk Factor | Moisture sensitivity of TBDMSCl | H₂ evolution; Over-alkylation |

| Typical Yield | 92% | 85-88% |

QC Checkpoints (Self-Validating)

-

IR Spectroscopy: Disappearance of the broad O-H stretch at ~3400 cm⁻¹. Appearance of C-H stretches (TBS: 2950, 2850 cm⁻¹; Bn: 3030 cm⁻¹ aromatic).

-

Acetal Integrity: In ¹H NMR, the acetal proton (doublet at ~4.1–4.3 ppm) must remain distinct. If it shifts to ~9.6 ppm, hydrolysis to the aldehyde has occurred.

-

Optical Rotation: Compare [α]D with literature values to ensure no racemization occurred during the basic steps (more relevant for NaH method).

Troubleshooting Guide

Issue: Low Yield in TBS Protection

-

Cause: Wet DMF or old TBDMSCl.

-

Fix: Distill DMF over CaH₂ or use molecular sieves.[6] Check TBDMSCl quality (should be white crystals, not oily/acrid).

Issue: Acetal Hydrolysis (Aldehyde peak in NMR)

-

Cause: Acidic workup or acidic silica gel.

-

Fix: Wash organic layers with saturated NaHCO₃. Pre-treat silica gel column with 1% Triethylamine/Hexane before loading sample.

Issue: Incomplete Benzylation

-

Cause: Alkoxide formation incomplete before BnBr addition.

-

Fix: Allow longer stir time (30-60 min) with NaH before adding the electrophile. Ensure temperature is 0°C during addition to prevent decomposition.[6]

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[7][1] Journal of the American Chemical Society, 94(17), 6190–6191.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience.[3] (Refer to Chapter 2: Protection for the Hydroxyl Group).

-

Organic Syntheses. (1974). Acetone Dibutyl Acetal (General procedure for acetal handling). Org.[6][7][9][10][1][5] Synth. 54, 77.

-

PubChem. (2023). 3-((tert-butyldimethylsilyl)oxy)propanal (Compound Summary).

-

BenchChem. (2025).[7] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups.

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]